2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity.
Preparation Methods
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothieno pyrimidine core or the sulfanyl group.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothieno pyrimidine core can bind to enzymes or receptors, modulating their activity. The 2,6-dichlorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity. The prop-2-en-1-yl group can also play a role in the compound’s overall activity by influencing its chemical properties .
Comparison with Similar Compounds
Similar compounds include other benzothieno pyrimidines and derivatives with different substituents. Compared to these compounds, 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
- N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide .
Properties
Molecular Formula |
C20H18Cl2N2OS2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2OS2/c1-2-10-24-19(25)17-12-6-3-4-9-16(12)27-18(17)23-20(24)26-11-13-14(21)7-5-8-15(13)22/h2,5,7-8H,1,3-4,6,9-11H2 |
InChI Key |
AOTOVFXUBDUZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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